Disulfo-ICG-alkyne (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfo-ICG-alkyne (disodium): is a compound used primarily as a reagent in click chemistry. It is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its molecular formula C48H51N3Na2O10S3 and a molecular weight of 972.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disulfo-ICG-alkyne (disodium) is synthesized through a series of chemical reactions involving the incorporation of sulfonate groups and alkyne functionalities into the indocyanine green (ICG) structure. The synthesis typically involves the following steps:
Sulfonation: Introduction of sulfonate groups to the ICG structure.
Alkyne Functionalization: Addition of alkyne groups to the sulfonated ICG.
Industrial Production Methods: The industrial production of Disulfo-ICG-alkyne (disodium) involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product, which is essential for its use in research applications .
Chemical Reactions Analysis
Types of Reactions: Disulfo-ICG-alkyne (disodium) undergoes various chemical reactions, including:
Click Chemistry Reactions: The compound is primarily used in click chemistry, where it reacts with azides to form stable triazole linkages.
Substitution Reactions: The sulfonate groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Azides: Used in click chemistry reactions with Disulfo-ICG-alkyne (disodium).
Catalysts: Copper(I) catalysts are commonly used to facilitate click chemistry reactions.
Major Products: The major products formed from these reactions are typically triazole-linked compounds, which are stable and useful in various applications .
Scientific Research Applications
Chemistry: Disulfo-ICG-alkyne (disodium) is widely used in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole linkages makes it valuable in the development of new chemical entities.
Biology: In biological research, Disulfo-ICG-alkyne (disodium) is used for labeling and imaging studies. Its fluorescent properties allow researchers to track and visualize biological processes in real-time.
Medicine: The compound is used in medical research for the development of diagnostic tools and therapeutic agents. Its ability to target specific molecules and pathways makes it a valuable tool in drug discovery and development.
Industry: In industrial applications, Disulfo-ICG-alkyne (disodium) is used in the production of advanced materials and nanotechnology. Its unique chemical properties enable the creation of innovative products with enhanced performance .
Mechanism of Action
Disulfo-ICG-alkyne (disodium) exerts its effects through its ability to participate in click chemistry reactions. The compound’s alkyne groups react with azides to form triazole linkages, which are stable and versatile. This mechanism allows for the precise and efficient modification of molecules, making it a powerful tool in various scientific applications .
Comparison with Similar Compounds
ICG (Indocyanine Green): A parent compound of Disulfo-ICG-alkyne (disodium) used in medical imaging.
Sulfo-Cyanine Dyes: Similar compounds used for fluorescent labeling and imaging.
Uniqueness: Disulfo-ICG-alkyne (disodium) is unique due to its combination of sulfonate and alkyne functionalities, which enable its use in click chemistry. This dual functionality sets it apart from other similar compounds and enhances its versatility in scientific research .
Properties
Molecular Formula |
C48H51N3Na2O10S3 |
---|---|
Molecular Weight |
972.1 g/mol |
IUPAC Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C48H53N3O10S3.2Na/c1-6-28-49-44(52)19-13-10-14-29-50-40-26-20-34-32-36(63(56,57)58)22-24-38(34)45(40)47(2,3)42(50)17-11-8-7-9-12-18-43-48(4,5)46-39-25-23-37(64(59,60)61)33-35(39)21-27-41(46)51(43)30-15-16-31-62(53,54)55;;/h1,7-9,11-12,17-18,20-27,32-33H,10,13-16,19,28-31H2,2-5H3,(H3-,49,52,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2 |
InChI Key |
HWGCBCCLGYBTMM-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.